molecular formula C20H14ClF6N3OS B2961366 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 321553-30-4

5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2961366
CAS No.: 321553-30-4
M. Wt: 493.85
InChI Key: MVILFOOETZKOPT-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, multiple trifluoromethyl groups, and a chlorophenyl moiety.

Mechanism of Action

Target of Action

The primary target of this compound, also known as GNF-Pf-2324, is the PfMFR3 , an orphan transporter in the parasite Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

GNF-Pf-2324 interacts with its target, PfMFR3, by inducing mutations in the gene encoding this transporter . This interaction leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

The compound affects the mitochondrial transport pathways in the Plasmodium falciparum parasite . It also influences the PAK4/c-Src/EGFR/cyclin D1 pathway, which is involved in cell proliferation and apoptosis .

Pharmacokinetics

Understanding the adme properties of existing compounds can foster further improvement .

Result of Action

The molecular and cellular effects of GNF-Pf-2324’s action include the emergence of resistance in the Plasmodium falciparum parasite due to induced mutations in the PfMFR3 gene . This leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that environmental regulation policies can improve green total factor productivity (GTFP), which could indirectly affect the production and effectiveness of pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Chlorophenyl and Methylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl and methylsulfanyl precursors.

    Formation of the Carboxamide Group: This is typically achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its combination of trifluoromethyl groups and a pyrazole ring, which confer high stability and reactivity. This makes it particularly valuable for applications requiring robust chemical properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF6N3OS/c1-30-18(32-10-11-5-7-13(21)8-6-11)15(16(29-30)20(25,26)27)17(31)28-14-4-2-3-12(9-14)19(22,23)24/h2-9H,10H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVILFOOETZKOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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